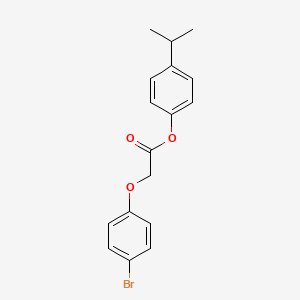
4-isopropylphenyl (4-bromophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study of organic compounds like "4-isopropylphenyl (4-bromophenoxy)acetate" is crucial in the development of new materials, pharmaceuticals, and understanding fundamental chemical processes. This compound represents a class of chemicals that are essential for various synthetic applications, including the design of functional materials and bioactive molecules.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, including bromination, acylation, and alkylation processes. For example, the synthesis of ethyl-2-(4-aminophenoxy)acetate, a related compound, was achieved through alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group to the amino group, showcasing the intricate steps required for such syntheses (Altowyan et al., 2022).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography, NMR spectroscopy, and computational modeling to determine the arrangement of atoms within a molecule. For instance, the structure of 2-hydroxymethyl-4-tert-butylphenol was determined using X-ray crystallography, highlighting the importance of such techniques in understanding molecular geometry (Halit et al., 1987).
Chemical Reactions and Properties
The reactivity of compounds like "4-isopropylphenyl (4-bromophenoxy)acetate" can be studied through various chemical reactions, including nucleophilic and electrophilic substitutions. The reactivity towards different reagents provides insights into its chemical properties and potential applications.
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystalline structure are critical for the practical application of chemical compounds. These properties are determined through experimental measurements and are essential for material design and synthesis optimization.
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific transformations, are vital for understanding the potential uses of a compound. Studies on similar compounds show a range of reactions, such as the efficient synthesis of bromophenols and their enzymatic inhibition profiles, indicating the diverse chemical behavior that can be expected (Bayrak et al., 2017).
Aplicaciones Científicas De Investigación
Environmental Fate and Degradation
Research has examined the degradation products of alkylphenol ethoxylate surfactants, which are structurally related to "4-isopropylphenyl (4-bromophenoxy)acetate." These surfactants degrade into more lipophilic compounds with potential estrogenic effects. The study on recycled paper sludge demonstrated the presence of alkylphenol degradation products, highlighting the microbial degradation's role in reducing environmental contamination risks (Hawrelak, Bennett, & Metcalfe, 1999).
Biochemical and Pharmacological Applications
Investigations into the inhibition of human erythrocyte isozymes by phenol derivatives, including those structurally similar to "4-isopropylphenyl (4-bromophenoxy)acetate," have revealed potential applications in designing enzyme inhibitors. These inhibitors are relevant for treating conditions such as glaucoma, epilepsy, and osteoporosis. For example, the study of carbonic anhydrase inhibitors found that antioxidant phenol derivatives could effectively inhibit these enzymes, suggesting a pathway for new therapeutic agents (Şentürk et al., 2009).
Environmental Contamination and Treatment
Research on the oxidation of flame retardants like tetrabromobisphenol A by aqueous permanganate has provided insights into treating contaminated water and soil. This process generates various brominated products, indicating potential environmental and health impacts that necessitate further understanding and mitigation strategies (Pang et al., 2014).
Propiedades
IUPAC Name |
(4-propan-2-ylphenyl) 2-(4-bromophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO3/c1-12(2)13-3-7-16(8-4-13)21-17(19)11-20-15-9-5-14(18)6-10-15/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCFHZGDFSNSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5578039.png)
![N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5578040.png)
![5-[(2,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5578041.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B5578046.png)
![4-{2-[(4-fluorophenyl)thio]ethyl}pyridine 2,3-dihydroxysuccinate (salt)](/img/structure/B5578061.png)
![3-{2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5578074.png)
![4-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5578080.png)
![N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578081.png)
![2-(2-{[(6-hydroxy-1,4-oxazepan-6-yl)methyl]amino}ethyl)-1(2H)-phthalazinone dihydrochloride](/img/structure/B5578083.png)
![2-[6-(4-fluorophenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5578084.png)
![methyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate](/img/structure/B5578088.png)
![3-(2-phenoxyethyl)-8-(3-pyridin-4-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578094.png)
![3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578110.png)